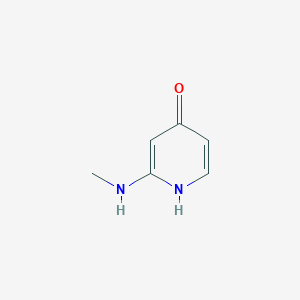
2-(Methylamino)pyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)pyridin-4-OL is a heterocyclic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The presence of both a methylamino group and a hydroxyl group on the pyridine ring makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)pyridin-4-OL can be achieved through various methods. One common approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction is flexible and allows for the preparation of highly substituted pyridin-4-ol derivatives . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed processes and other catalytic methods is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)pyridin-4-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with electrophiles and nucleophiles, leading to the formation of different products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Grignard reagents, acetic anhydride, DMF, and palladium catalysts. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, the reaction with Grignard reagents can lead to the formation of 2-substituted pyridines, while oxidation reactions can yield various oxidized derivatives .
Scientific Research Applications
2-(Methylamino)pyridin-4-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a ligand for metal ions and its biological activity . The compound is also used in the development of innovative materials, such as organic electronics and supramolecular chemistry .
Mechanism of Action
The mechanism of action of 2-(Methylamino)pyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for metal ions, facilitating various catalytic processes. Additionally, its biological activity is attributed to its ability to interact with specific enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
2-(Methylamino)pyridin-4-OL can be compared with other pyridine derivatives, such as pyridin-2-ol and pyridin-3-ol. While all these compounds share a common pyridine ring structure, their chemical properties and reactivity differ due to the position and nature of the substituents. For example, pyridin-2-ol and pyridin-3-ol have different reactivity patterns compared to pyridin-4-ol, leading to the formation of different products in chemical reactions
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-(methylamino)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-7-6-4-5(9)2-3-8-6/h2-4H,1H3,(H2,7,8,9) |
InChI Key |
AUABOVXIFSRHHE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=O)C=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















